molecular formula C6H14N2O B019529 N'-hydroxyhexanimidamide CAS No. 108724-16-9

N'-hydroxyhexanimidamide

Cat. No.: B019529
CAS No.: 108724-16-9
M. Wt: 130.19 g/mol
InChI Key: BLBNKCXUNJXJEY-UHFFFAOYSA-N
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Description

N’-hydroxyhexanimidamide: is an organic compound with the molecular formula C₆H₁₄N₂O It is a derivative of hexanimidamide, featuring a hydroxyl group attached to the nitrogen atom

Scientific Research Applications

Chemistry: N’-hydroxyhexanimidamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and other complex molecules.

Biology: In biological research, N’-hydroxyhexanimidamide is studied for its potential as an enzyme inhibitor. It is used in the development of assays to study enzyme activity and inhibition.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. It is also explored for its antimicrobial properties.

Industry: N’-hydroxyhexanimidamide finds applications in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxyhexanimidamide typically involves the reaction of hexanimidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxylamine derivative. The reaction can be represented as follows:

Hexanimidamide+HydroxylamineN’-hydroxyhexanimidamide\text{Hexanimidamide} + \text{Hydroxylamine} \rightarrow \text{N'-hydroxyhexanimidamide} Hexanimidamide+Hydroxylamine→N’-hydroxyhexanimidamide

Industrial Production Methods: Industrial production of N’-hydroxyhexanimidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N’-hydroxyhexanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form hexanimidamide.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hexanimidamide.

    Substitution: Formation of substituted hexanimidamide derivatives.

Mechanism of Action

The mechanism of action of N’-hydroxyhexanimidamide involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

    Hexanimidamide: The parent compound without the hydroxyl group.

    N-hydroxyhexanimidamide: A closely related compound with similar properties.

    Hydroxylamine derivatives: Compounds with similar functional groups and reactivity.

Uniqueness: N’-hydroxyhexanimidamide is unique due to the presence of both the hydroxyl and amidine functional groups. This combination imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-hydroxyhexanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-2-3-4-5-6(7)8-9/h9H,2-5H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBNKCXUNJXJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394219
Record name N'-hydroxyhexanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108724-16-9
Record name N-Hydroxyhexanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108724-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-hydroxyhexanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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